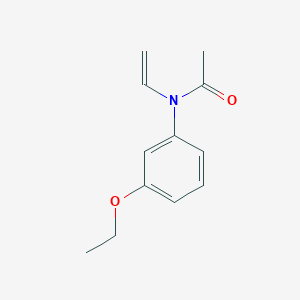![molecular formula C24H22O5 B127527 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde CAS No. 235106-84-0](/img/structure/B127527.png)
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde is an organic compound with a complex structure featuring multiple methoxy and formyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde is unique due to its specific arrangement of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
235106-84-0 |
|---|---|
Fórmula molecular |
C24H22O5 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
InChI |
InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3 |
Clave InChI |
SCRMCRPZPBZVMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3-Dimethylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B127449.png)




![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)
![[2-(2-Amino-phenyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester](/img/structure/B127468.png)
![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)





